molecular formula C14H21N6.Cl3Zn<br>C14H21Cl3N6Zn B12695802 3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium trichlorozincate(1-) CAS No. 94292-04-3

3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium trichlorozincate(1-)

Cat. No.: B12695802
CAS No.: 94292-04-3
M. Wt: 445.1 g/mol
InChI Key: KMOXJJCIXFNLEQ-UHFFFAOYSA-K
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Description

3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium trichlorozincate(1-) is a complex organic compound that features an azo group (-N=N-) and a triazolium ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium trichlorozincate(1-) typically involves the diazotization of 4-(diethylamino)aniline followed by coupling with 1,4-dimethyl-1H-1,2,4-triazole. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of trichlorozincate as a counterion helps in stabilizing the final product and enhancing its solubility in various solvents .

Chemical Reactions Analysis

Types of Reactions

3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium trichlorozincate(1-) can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium trichlorozincate(1-) has several applications in scientific research:

    Chemistry: Used as a dye in various chemical reactions to track reaction progress and visualize compounds.

    Biology: Employed in staining techniques to highlight specific structures in biological tissues.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the manufacturing of dyes and pigments for textiles and other materials.

Mechanism of Action

The mechanism of action of 3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium trichlorozincate(1-) involves its interaction with molecular targets through the azo group and triazolium ring. The azo group can participate in electron transfer reactions, while the triazolium ring can interact with various biological molecules, potentially affecting cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trichlorozincate counterion in 3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium trichlorozincate(1-) enhances its solubility and stability compared to similar compounds. This makes it particularly useful in applications requiring stable and soluble dyes .

Properties

CAS No.

94292-04-3

Molecular Formula

C14H21N6.Cl3Zn
C14H21Cl3N6Zn

Molecular Weight

445.1 g/mol

IUPAC Name

4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;trichlorozinc(1-)

InChI

InChI=1S/C14H21N6.3ClH.Zn/c1-5-20(6-2)13-9-7-12(8-10-13)15-16-14-17-19(4)11-18(14)3;;;;/h7-11H,5-6H2,1-4H3;3*1H;/q+1;;;;+2/p-3

InChI Key

KMOXJJCIXFNLEQ-UHFFFAOYSA-K

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=NN(C=[N+]2C)C.Cl[Zn-](Cl)Cl

Origin of Product

United States

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